ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
Overview
Description
Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 4-bromo-3,5-dimethylpyrazole with appropriate reagents under controlled conditions.
Formation of the amide bond: The 4-bromo-1-methyl-1H-pyrazole is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can participate in redox reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution reactions: Products include derivatives with different substituents on the pyrazole ring.
Oxidation and reduction reactions: Products vary depending on the specific redox conditions.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can be compared with other pyrazole derivatives such as:
4-bromo-1-methyl-1H-pyrazole: Lacks the benzoate ester group, resulting in different chemical and biological properties.
Ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Ethyl 4-{[(4-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(4-bromo-1-methylpyrazole-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-3-21-14(20)9-4-6-10(7-5-9)16-13(19)12-11(15)8-18(2)17-12/h4-8H,3H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSMNVJKWKIQLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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